2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a pyrimidine core, which is known for its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of appropriate pyrimidine precursors with thiophene derivatives under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anti-fibrotic agent and other therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of fibrotic tissue .
Comparison with Similar Compounds
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Pyrimidine Derivatives: Exhibit diverse biological activities, including antimicrobial, antiviral, and antitumor properties.
Uniqueness
What sets 2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one apart is its unique combination of a pyrimidine core with thiophene and sulfanylidene groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
649755-64-6 |
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Molecular Formula |
C11H7N3OS2 |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-sulfanylidene-5-thiophen-2-yl-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7N3OS2/c15-10-8-6(7-2-1-5-17-7)3-4-12-9(8)13-11(16)14-10/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
PMGYMNZHTMVHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C3C(=NC=C2)NC(=S)NC3=O |
Origin of Product |
United States |
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